- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

97231-91-9 structure
Produktname:4-(tert-Butyldimethylsilyloxy)piperidine
CAS-Nr.:97231-91-9
MF:C11H25NOSi
MW:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
4-(tert-Butyldimethylsilyloxy)piperidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- InChI-Schlüssel: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- Lächelt: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
4-(tert-Butyldimethylsilyloxy)piperidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB402757-250mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€477.40 | 2025-02-13 | |
abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
abcr | AB402757-1g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1110.80 | 2025-02-13 | |
Enamine | EN300-250683-10g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 10g |
$2224.0 | 2023-09-15 | |
A2B Chem LLC | AI65425-1g |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 98% | 1g |
$423.00 | 2024-07-18 | |
Enamine | EN300-250683-1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 1g |
$626.0 | 2023-09-15 | |
Aaron | AR00IKM5-500mg |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 500mg |
$696.00 | 2024-07-18 | |
Aaron | AR00IKM5-5g |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 5g |
$2170.00 | 2024-07-18 | |
Ambeed | A986449-1g |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$650.0 | 2024-04-16 | |
Aaron | AR00IKM5-10g |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 10g |
$3083.00 | 2024-07-18 |
4-(tert-Butyldimethylsilyloxy)piperidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
Referenz
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
Referenz
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Referenz
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluoridesNature Chemistry, 2022, 14(2), 160-169,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
Referenz
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
Referenz
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2OChemical Communications (Cambridge, 2013, 49(61), 6867-6869,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
Referenz
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
Referenz
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
Referenz
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referenz
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referenz
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referenz
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
Referenz
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referenz
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl groupTetrahedron Letters, 2003, 44(44), 8113-8115,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
Referenz
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referenz
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
Referenz
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- Piperidin-4-ol
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Verwandte Literatur
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Verwandte Produkte
- 2757911-48-9(2-[6-(Acetamidomethyl)pyridin-3-yl]acetic acid)
- 1782304-44-2(2-2-methoxy-3-(trifluoromethyl)phenylpyrrolidine)
- 1191268-97-9(1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene)
- 1203125-11-4(3-(2,5-dimethoxyphenyl)-1-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)urea)
- 877-06-5(7-norbornadadienyl t-butyl ether)
- 17228-99-8(2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid)
- 612485-91-3(1-(isocyanomethyl)-3,5-dimethylbenzene)
- 1219166-00-3(rac Nebivolol-d8)
- 1805534-34-2(5-(Difluoromethyl)-2-fluoro-3-methylpyridine-6-carboxaldehyde)
- 2169382-25-4(methyl 5,6-dimethylpiperidine-2-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

Reinheit:99%
Menge:1g
Preis ($):585.0